molecular formula C11H12Cl2O B7974277 1,4-Dichloro-2-(cyclopentyloxy)benzene

1,4-Dichloro-2-(cyclopentyloxy)benzene

Cat. No.: B7974277
M. Wt: 231.11 g/mol
InChI Key: VFNSNXIXCOVXCZ-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-(cyclopentyloxy)benzene is a chlorinated aromatic compound featuring a cyclopentyloxy substituent at the 2-position of a 1,4-dichlorobenzene backbone.

Properties

IUPAC Name

1,4-dichloro-2-cyclopentyloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O/c12-8-5-6-10(13)11(7-8)14-9-3-1-2-4-9/h5-7,9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNSNXIXCOVXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dichloro-2-(cyclopentyloxy)benzene can be synthesized through a multi-step process involving the following key steps:

    Chlorination of Benzene: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce 1,4-dichlorobenzene.

    Formation of Cyclopentanol: Cyclopentanol is synthesized from cyclopentene through hydration.

    Etherification: The final step involves the etherification of 1,4-dichlorobenzene with cyclopentanol in the presence of a base such as sodium hydroxide to form 1,4-Dichloro-2-(cyclopentyloxy)benzene.

Industrial Production Methods

Industrial production of 1,4-Dichloro-2-(cyclopentyloxy)benzene follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-(cyclopentyloxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Products with various functional groups replacing the chlorine atoms.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dechlorinated benzene derivatives.

Scientific Research Applications

1,4-Dichloro-2-(cyclopentyloxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-(cyclopentyloxy)benzene involves its interaction with specific molecular targets, leading to various chemical transformations. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Key Physical Properties of Analogous Compounds
Compound Molecular Weight (g/mol) Substituent Type Key Characteristics
1,4-Dichloro-2-(cyclopentyloxy)benzene ~231 (calculated) Cyclic alkoxy (C₅H₉O) High lipophilicity, moderate steric bulk
1,4-Dichloro-2-(2-methylpropoxy)benzene 219.1 Branched alkoxy Lower molecular weight, discontinued
1,4-Dichloro-2-(hexafluoropropoxy)benzene Higher (fluorine) Fluorinated alkoxy Enhanced electronegativity, thermal stability
1,4-Dichloro-2-(2-chloroethanesulfinyl)benzene 257.56 Sulfinyl group Polar, higher density (1.53 g/cm³)
PCB-72 (1,4-dichloro-2-(3,5-dichlorophenyl)benzene) 291.99 Biphenyl with Cl Persistent environmental toxin
1,4-Dichlorobenzene 147.0 No substituent High volatility, carcinogenic

Key Observations:

  • Fluorinated derivatives (e.g., hexafluoropropoxy) exhibit greater thermal and chemical stability due to strong C-F bonds .
  • Sulfinyl-containing analogs (e.g., ) display higher polarity, likely improving solubility in polar solvents but reducing volatility .

Chemical Reactivity

  • Electrophilic Substitution: The cyclopentyloxy group’s electron-donating nature directs electrophilic attack to the ortho and para positions relative to the oxygen atom. In contrast, fluorinated alkoxy groups (electron-withdrawing) favor meta substitution .
  • Stability: Fluorinated analogs resist oxidation and hydrolysis better than non-fluorinated compounds due to the electronegativity of fluorine . Sulfinyl groups may participate in redox reactions, altering degradation pathways .

Toxicity and Environmental Impact

  • 1,4-Dichlorobenzene is classified as a carcinogen and is associated with liver and kidney damage in chronic exposure .
  • Fluorinated derivatives may evade metabolic breakdown, leading to prolonged environmental persistence .

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